5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2/c1-17-9-10-23-22(11-17)24-25(30(23)15-18-5-3-7-20(27)12-18)26(31)29(16-28-24)14-19-6-4-8-21(13-19)32-2/h3-13,16H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRMYYWZZRPMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.
Substitution Reactions: The next steps involve the introduction of the chlorobenzyl and methoxybenzyl groups through nucleophilic substitution reactions. These reactions are typically carried out using chlorobenzyl chloride and methoxybenzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrimidoindole core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzyl chloride and methoxybenzyl bromide in the presence of potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrimido[5,4-b]indole Core
Table 1: Substituent Variations and Key Properties
Key Observations :
- Steric Considerations : The 3-methoxybenzyl group offers moderate steric hindrance compared to the bulkier 3,4-dimethoxyphenethyl group in ’s compound, which may influence solubility and membrane permeability.
- Metabolic Stability : The 8-methyl group in the target compound and ’s analog likely improves metabolic stability compared to the fluoro-substituted indole in .
Comparison with Pyrido[3,4-b]indole Derivatives
- Synthetic Flexibility: Pyridoindoles (e.g., N-(5-aminopentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide) are synthesized via diverse routes, including carboxamide functionalization (). This contrasts with pyrimidoindoles, which often require pyrimidine ring annulation .
- Biological Relevance : Pyridoindoles in exhibit antimicrobial and CNS activity, suggesting that the target pyrimidoindole may share similar pharmacological profiles due to analogous indole frameworks .
Triazolothiadiazole and Other Heterocyclic Analogs
Compounds like 3-alkyl-6-aryloxymethyltriazolo[3,4-b]thiadiazoles () demonstrate the importance of fused heterocycles in bioactivity. However, their sulfur-containing cores and lack of indole systems result in distinct electronic and steric properties compared to pyrimidoindoles .
Biological Activity
The compound 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is part of a class of pyrimidoindole derivatives that have garnered interest due to their potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pyrimidoindole derivatives are known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. This compound has been studied for its inhibitory effects on several important kinases:
- CK1δ/ε : Inhibitory activity against these kinases is crucial for cell cycle regulation and apoptosis.
- DYRK1A : Involved in neuronal development and differentiation; inhibition may have implications for neurodegenerative diseases.
- GSK-3α/β : Plays a role in various cellular processes, including metabolism and cell cycle regulation.
Inhibition Potency
The biological evaluation of this compound indicates significant inhibitory potency against selected kinases. The following table summarizes the IC50 values obtained from various studies:
These findings suggest that the compound exhibits selective inhibition, particularly against CK1δ and DYRK1A, while showing limited activity against GSK-3 isoforms.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound. The National Cancer Institute (NCI) evaluated its efficacy against a panel of cancer cell lines. Results indicated that the compound exhibited cytotoxic effects, particularly against breast cancer and leukemia cell lines.
Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of the cell cycle. Specifically, it was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the pyrimidoindole core. Key steps include:
- Cyclization : Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents under reflux to form the heterocyclic core .
- Functionalization : Introduction of substituents (e.g., 3-chlorobenzyl and 3-methoxybenzyl groups) via nucleophilic substitution or coupling reactions. Catalysts like Pd(OAc)₂ or CuI may enhance efficiency .
- Final Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the target compound.
Critical Conditions :
| Step | Solvent | Catalyst | Temperature | Yield Optimization |
|---|---|---|---|---|
| Core Formation | DCM | None | 80°C | Slow addition of reagents to avoid side products |
| Benzylation | DMF | K₂CO₃ | 60°C | Excess alkyl halide (1.5 eq) for complete substitution |
Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns substituent positions (e.g., distinguishing chlorobenzyl vs. methoxybenzyl groups) and confirms purity. Deuterated DMSO or CDCl₃ are preferred solvents .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., enzyme active sites) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₇H₂₃ClN₄O₂) .
Example Data :
| Technique | Key Findings | Reference |
|---|---|---|
| NMR | δ 7.25–7.45 ppm (aromatic protons), δ 5.10 ppm (benzyl CH₂) | |
| X-ray | Dihedral angle of 85° between pyrimidine and indole rings |
Q. How can researchers initially screen the biological activity of this compound?
Methodological Answer:
- Antiviral Assays : Use HBV-infected HepG2 cells to measure viral replication inhibition (IC₅₀ via qPCR for viral DNA) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : MTT assays on normal cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. What strategies are recommended for optimizing solubility and bioavailability?
Methodological Answer:
- Prodrug Design : Introduce phosphate groups at the 4-oxo position to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma stability (particle size <200 nm via DLS) .
- LogP Reduction : Replace the 8-methyl group with polar substituents (e.g., -OH or -NH₂) guided by computational tools like Schrödinger’s QikProp .
Q. How should researchers address contradictory findings in biological activities of pyrimidoindole derivatives?
Methodological Answer:
- Standardized Assays : Use isogenic cell lines and consistent viral titers to minimize variability .
- Structural Alignment : Compare substituent effects via molecular overlay (e.g., 3-chloro vs. 3-fluoro analogs using PyMOL) to identify activity cliffs .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups correlating with reduced cytotoxicity) .
Q. What experimental approaches elucidate the mechanism of action against viral targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to HBV core proteins (KD values <1 µM indicate high affinity) .
- CRISPR-Cas9 Knockout : Silence candidate host factors (e.g., NTCP transporters) to confirm dependency .
- Cryo-EM : Resolve compound-viral polymerase complexes at 3–4 Å resolution to map interaction sites .
Q. What analytical challenges arise in ensuring compound purity?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., dechlorinated analogs) from incomplete benzylation .
- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) to identify photo-labile functional groups .
Q. How can SAR studies guide derivative design for improved selectivity?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varying benzyl groups (e.g., 4-chloro vs. 2-chloro) and test IC₅₀ against off-target kinases .
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon substitution to prioritize synthetic targets .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidine N1) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
